molecular formula C9H11ClO2 B1369358 (5-Chloro-2-ethoxyphenyl)methanol CAS No. 23426-33-7

(5-Chloro-2-ethoxyphenyl)methanol

Cat. No. B1369358
CAS RN: 23426-33-7
M. Wt: 186.63 g/mol
InChI Key: XSIIWALXZQECST-UHFFFAOYSA-N
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Description

“(5-Chloro-2-ethoxyphenyl)methanol” is a chemical compound with the CAS Number: 23426-33-7 . It has a molecular weight of 186.64 and its IUPAC name is (5-chloro-2-ethoxyphenyl)methanol .


Molecular Structure Analysis

The InChI code for “(5-Chloro-2-ethoxyphenyl)methanol” is 1S/C9H11ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“(5-Chloro-2-ethoxyphenyl)methanol” is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

1. Synthesis of Enantiomerically Pure Compounds

(5-Chloro-2-ethoxyphenyl)methanol, though not directly mentioned, relates to research involving the synthesis of enantiomerically pure compounds. For instance, in the study of the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, a procedure was developed starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, highlighting the importance of such compounds in creating optically pure enantiomers with high enantiomeric purities (Shuo Zhang et al., 2014).

2. Role in Methanolysis and Methoxydechlorination Reactions

Studies have explored the kinetics and mechanisms of methanolysis and methoxydechlorination reactions involving similar chloro-ethoxyphenyl compounds. For example, research on the kinetics of methoxydechlorination of 5-chloro-1,10-phenanthroline in dimethyl sulphoxide–methanol mixtures demonstrated the enhancement of reactivity due to co-ordination to metal ions, which is relevant for understanding reaction dynamics in similar compounds (K. Jackson et al., 1979).

3. Investigations in Organic Chemistry and Catalysis

In organic chemistry, compounds similar to (5-Chloro-2-ethoxyphenyl)methanol are used in various syntheses and catalytic processes. For instance, research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones highlights the use of related chloro-ethoxyphenyl compounds in the preparation of agrochemicals or medicinal compounds (F. Ghelfi et al., 2003).

4. Application in Photodynamic Therapy

While not directly involving (5-Chloro-2-ethoxyphenyl)methanol, research in the field of photodynamic therapy shows the relevance of similar compounds. For example, a study on the development of m-THPC (FOSCAN®) for photodynamic therapy of tumors demonstrates the use of similar chloro-methanol compounds in medical applications (R. Bonnett et al., 2001).

5. Exploration in Kinetics and Catalysis

Kinetic studies involving similar compounds help understand reaction mechanisms. For instance, the kinetics of La3+-promoted methanolysis of S-aryl methylphosphonothioates provides insights into catalytic systems, potentially relevant for compounds like (5-Chloro-2-ethoxyphenyl)methanol (Basab B. Dhar et al., 2011).

Safety And Hazards

The safety information for “(5-Chloro-2-ethoxyphenyl)methanol” includes the following hazard statements: H315, H319, H335 . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

(5-chloro-2-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIIWALXZQECST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-ethoxyphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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